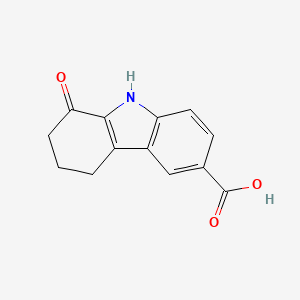

1-Oxo-2,3,4,9-Tetrahydro-1H-Carbazol-6-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

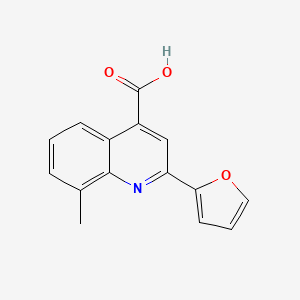

1-Oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid is a compound that belongs to the carbazole class. Carbazoles are heterocyclic aromatic organic compounds that contain a tricyclic structure with nitrogen at the third position. The compound is a derivative of carbazole with a ketone (oxo) group and a carboxylic acid moiety, which may contribute to its reactivity and potential applications in medicinal chemistry.

Synthesis Analysis

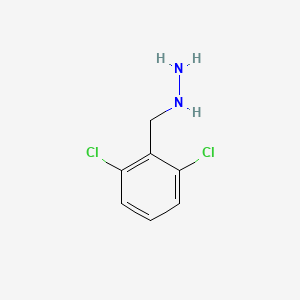

The synthesis of related carbazole derivatives has been explored in various studies. A convenient method for synthesizing 1-oxo-1,2,3,4-tetrahydrocarbazoles was developed through the Fischer indole synthesis, which involves the reaction of 2-aminocyclohexanone hydrochlorides with phenylhydrazine hydrochlorides under mild conditions . This method emphasizes the easy availability of starting materials and the simplicity of the one-pot operation, which could potentially be applied to the synthesis of 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid.

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by the presence of a nitrogen atom within the tricyclic core. The addition of functional groups such as the oxo and carboxylic acid groups can significantly alter the electronic distribution and steric hindrance within the molecule, which in turn can affect its chemical properties and biological activity.

Chemical Reactions Analysis

The reactivity of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates, which are closely related to the compound of interest, has been studied. These ketoesters react with hydroxylamine hydrochloride to yield 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles, and in acetic acid, they form methyl isoxazolo[5,4-a]carbazole-3-carboxylates . The reaction with urea and thiourea under acidic conditions produces a mixture of 1-hydroxycarbazoles and 1H-carbazol-1-ones, while under basic conditions, carbimido- and thiocarbimido-tetrahydro-1H-carbazoles are formed . These reactions demonstrate the versatility of carbazole derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives like 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid are influenced by their functional groups. The presence of the oxo group can increase the compound's polarity, potentially affecting its solubility in various solvents. The carboxylic acid group can engage in hydrogen bonding and ionization, which may be relevant for its biological activity. The pKa values of related compounds, such as tetrahydroindazoles, have been reported, which are important for understanding the acid-base properties of these molecules .

Wissenschaftliche Forschungsanwendungen

Synthese von Aspidospermidin-Alkaloiden

Diese Verbindung wird als Zwischenprodukt bei der Synthese von Aspidospermidin-Alkaloiden verwendet, einer Gruppe von Naturprodukten mit verschiedenen biologischen Aktivitäten .

Chemo- und Regioselektive Oxidation

Die Verbindung unterliegt einer chemo- und regioselektiven Oxidation, um je nach dem gewählten Oxidationsmittel Carbazol-1-one oder Benzazonin-dione zu erhalten. Dieser Prozess ist in der chemischen Synthese und Forschung von Bedeutung .

Vorlage für die biologische Aktivität

Carbazol-Derivate sind mit vielfältigen und vielseitigen biologischen Eigenschaften verbunden, was sie für die Forschungsgemeinschaft von immensem Interesse macht. 1-Keto-1,2,3,4-Tetrahydrocarbazole sind wichtige synthetische Zwischenprodukte zur Gewinnung dieser Derivate .

Wirkmechanismus

Target of Action

It’s structurally related compounds have exhibited a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic effects . This suggests that the compound may interact with a variety of biological targets.

Mode of Action

The presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system is a characteristic structural feature of tetrahydrocarbazole derivatives . This suggests that the compound may interact with its targets through these functional groups.

Biochemical Pathways

The oxidation of substituted 2,3,4,9-tetrahydro-1h-carbazoles can lead to the formation of various functionalized tetrahydrocarbazoles . This suggests that the compound may be involved in oxidation reactions and could potentially affect related biochemical pathways.

Pharmacokinetics

Result of Action

Structurally related compounds have shown a broad spectrum of biological activity, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

The compound’s reactivity may depend on the nature of the selected oxidant and the reaction conditions .

Eigenschaften

IUPAC Name |

8-oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-11-3-1-2-8-9-6-7(13(16)17)4-5-10(9)14-12(8)11/h4-6,14H,1-3H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOVHFCIIDAMJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394026 |

Source

|

| Record name | 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104904-59-8 |

Source

|

| Record name | 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]-2-propenenitrile](/img/structure/B1307903.png)